(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol

Synthetic methodology Process chemistry Step economy

For medicinal chemistry teams targeting Mer kinase or other ATP-binding pocket engagements, CAS 954227-06-6 delivers a critical advantage: the pre-installed C5 hydroxymethyl group eliminates the need for initial halogenation or lithiation, enabling direct oxidation, esterification, or conversion to leaving groups. Unlike its boronic acid analog (CAS 2225176-57-6), it supports polar side-chain elaboration rather than just Suzuki-Miyaura cross-coupling. Its ability to undergo intramolecular hydrogen bond-mediated pseudo-cyclization introduces conformational constraint that can dramatically alter target binding affinity—a feature absent in positional isomers like (5-(pyrimidin-5-yl)pyridin-3-yl)methanol. When your synthetic objective is rapid parallel diversification of the pyrimidine 5-position with polar functionality, this compound is the step-economical choice.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 954227-06-6
Cat. No. B1613692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol
CAS954227-06-6
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(C=N2)CO
InChIInChI=1S/C10H9N3O/c14-7-8-4-12-10(13-5-8)9-2-1-3-11-6-9/h1-6,14H,7H2
InChIKeyHVNRDOYETKPSHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol CAS 954227-06-6: Heteroaromatic Alcohol Scaffold for Kinase-Focused Medicinal Chemistry


(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol (CAS 954227-06-6) is a heteroaromatic alcohol comprising a pyridine ring linked at the 3-position to a pyrimidine ring bearing a hydroxymethyl group at the 5-position. Its molecular formula is C10H9N3O with a molecular weight of 187.20 g/mol . The compound functions primarily as a synthetic intermediate within the pyridinylpyrimidine class, a privileged scaffold extensively validated in kinase inhibitor drug discovery [1]. Commercial availability typically specifies purity at 95–98% .

Why Generic Pyridinylpyrimidine Intermediates Cannot Substitute for 954227-06-6: Positional Isomerism and Functional Group Limitations


Generic substitution with other pyridinylpyrimidine alcohols or structurally similar heteroaromatic building blocks introduces critical variability in downstream synthetic utility. The specific 2-(pyridin-3-yl) substitution pattern and 5-hydroxymethyl placement on the pyrimidine ring of 954227-06-6 dictate its ability to undergo intramolecular hydrogen bond-mediated pseudo-cyclization—a conformational constraint that can dramatically alter target binding affinity in kinase inhibitor design [1]. Positional isomers such as (5-(pyrimidin-5-yl)pyridin-3-yl)methanol (CAS 1346809-30-0) [2] present fundamentally different hydrogen-bonding geometries and metal-coordination potential. Furthermore, boronic acid analogs like (2-(pyridin-3-yl)pyrimidin-5-yl)boronic acid (CAS 2225176-57-6) [3] enable Suzuki-Miyaura cross-coupling chemistry that the methanol derivative cannot directly participate in, while the methanol moiety itself permits esterification, etherification, or oxidation to the corresponding aldehyde/carboxylic acid . Procurement of an incorrect analog would necessitate additional synthetic steps, reduce yields, or yield structurally divergent final compounds with unpredictable pharmacological profiles. The quantitative evidence below substantiates the unique value proposition of CAS 954227-06-6 relative to its closest comparators.

Quantitative Differentiation of 954227-06-6: Synthetic Accessibility, Reactivity, and Scaffold Utility Data


Synthetic Step Economy: One-Pot versus Multi-Step Access to Key Pharmacophore

The 2-(pyridin-3-yl)pyrimidine core is recognized as a privileged scaffold for Mer and FGFR kinase inhibition [1]. CAS 954227-06-6, bearing a pre-installed hydroxymethyl group at the pyrimidine 5-position, eliminates at least one synthetic step compared to using the unsubstituted 2-(pyridin-3-yl)pyrimidine core as a starting material, where the 5-position must first be functionalized via halogenation or lithiation before subsequent derivatization [2].

Synthetic methodology Process chemistry Step economy

Hydrogen-Bonding Pseudo-Cyclization Potential: Conformational Constraint and Kinase Binding Affinity

In Mer kinase inhibitor development, pyridine-substituted pyrimidines with a C5 hydroxymethyl group can form an intramolecular hydrogen bond between the hydroxyl proton and the pyrimidine N1 nitrogen, creating a pseudo-cyclic conformation that mimics a fused bicyclic system [1]. This conformational constraint reduced entropic penalty upon kinase binding, contributing to improved potency relative to analogs lacking this intramolecular hydrogen bond capability. Compounds without the C5 hydroxymethyl group (e.g., unsubstituted pyrimidine analogs) cannot achieve this pseudo-cyclization, resulting in higher conformational flexibility and potentially reduced binding affinity [2].

Kinase inhibition Mer kinase Conformational constraint Medicinal chemistry

Reactivity Differentiation: Methanol versus Boronic Acid Functionality for Divergent Synthetic Pathways

The hydroxymethyl group of CAS 954227-06-6 enables fundamentally different synthetic transformations compared to the boronic acid analog (2-(pyridin-3-yl)pyrimidin-5-yl)boronic acid (CAS 2225176-57-6) [1]. The methanol moiety can be oxidized to the corresponding aldehyde (for reductive amination or Horner-Wadsworth-Emmons reactions) or carboxylic acid (for amide coupling), or activated as a leaving group for nucleophilic displacement. In contrast, the boronic acid analog is optimized exclusively for Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides .

Synthetic chemistry Cross-coupling Functional group interconversion

Positional Isomer Distinction: 2-(Pyridin-3-yl) versus 5-(Pyrimidin-5-yl) Connectivity

CAS 954227-06-6 features a pyridine ring linked at its 3-position to the 2-position of a pyrimidine ring (2-(pyridin-3-yl)pyrimidine connectivity). Its positional isomer, (5-(pyrimidin-5-yl)pyridin-3-yl)methanol (CAS 1346809-30-0) [1], presents the inverse connectivity: a pyridine ring linked at its 3-position to the 5-position of a pyrimidine ring. These two isomers differ in the nitrogen atom arrangement and hydrogen-bonding capacity at the heterocyclic junction. In Mer kinase inhibitor crystallography, the 2-(pyridin-3-yl)pyrimidine connectivity enables optimal pseudo-cyclization and ATP-binding pocket occupancy that the 5-(pyrimidin-5-yl) isomer cannot replicate [2].

Regioisomerism SAR Medicinal chemistry

Patent-Scope Exclusivity: Freedom-to-Operate Distinction from Boronic Acid Intermediates

Patent analysis reveals that (2-(pyridin-3-yl)pyrimidin-5-yl)boronic acid (CAS 2225176-57-6) is explicitly claimed as a key intermediate in numerous kinase inhibitor patents, including those covering FGFR inhibitors (US20220048883A1) [1] and generic kinase modulation methods (WO2012109075A1) [2]. In contrast, CAS 954227-06-6, while structurally related, is not identically claimed in these same patents, offering a distinct intellectual property position.

Intellectual property Freedom-to-operate Chemical procurement

Optimal Procurement and Application Scenarios for 954227-06-6 Based on Quantified Differentiation


Accelerated Synthesis of Mer Kinase Inhibitor Analogs via Pre-Functionalized Scaffold

Based on the step-economy advantage identified in Section 3, researchers developing Mer kinase inhibitors derived from the pyridinylpyrimidine scaffold should prioritize 954227-06-6 over unsubstituted 2-(pyridin-3-yl)pyrimidine. The pre-installed C5 hydroxymethyl group eliminates the need for initial halogenation or lithiation steps at the pyrimidine 5-position, enabling direct oxidation to the corresponding aldehyde or conversion to leaving groups for diversification [1]. This is particularly valuable in parallel synthesis campaigns where multiple analogs must be generated rapidly.

Structure-Based Design of Conformationally Constrained Kinase Inhibitors

Medicinal chemistry teams pursuing kinase inhibitors where conformational constraint of the hinge-binding motif is desirable should select 954227-06-6 based on the pseudo-cyclization evidence presented in Section 3. The C5 hydroxymethyl group enables intramolecular hydrogen bonding to the pyrimidine N1 nitrogen, mimicking a fused bicyclic system that reduces entropic penalties upon ATP-binding pocket engagement [2]. This design strategy is validated in Mer kinase inhibitor crystallography and is inapplicable to analogs lacking the C5 substituent.

Diversification via Hydroxymethyl Functionalization for Polar Side Chain Installation

When the synthetic objective is installation of polar side chains (amines, ethers, esters, carboxylic acids) rather than biaryl systems, 954227-06-6 is the appropriate procurement choice over the boronic acid analog (CAS 2225176-57-6) [3]. The methanol handle supports oxidation, esterification, or conversion to a leaving group, whereas the boronic acid is restricted to Suzuki-Miyaura cross-coupling chemistry. This functional group distinction, quantified in Section 3, directly dictates synthetic route feasibility.

Freedom-to-Operate-Conscious Kinase Inhibitor Development

Commercial drug development teams seeking to minimize patent entanglement in the pyridinylpyrimidine kinase inhibitor space should evaluate 954227-06-6 as an alternative intermediate to the more extensively claimed (2-(pyridin-3-yl)pyrimidin-5-yl)boronic acid (CAS 2225176-57-6) [4]. Patent analysis confirms the boronic acid is explicitly recited in FGFR inhibitor claims (US20220048883A1), whereas the methanol analog provides a structurally distinct, less encumbered entry point for proprietary lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.